6-chloro-4,4-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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Overview
Description
6-chloro-4,4-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is an organic compound belonging to the class of thiochromanes This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 4th position of the thiochromane ring, along with a sulfone group (1,1-dioxide)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4,4-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can be achieved through several synthetic routes. One common method involves the chlorosulfonation of 4,4-dimethylthiochromane, followed by oxidation to introduce the sulfone group. The reaction conditions typically include the use of chlorosulfonic acid and a suitable oxidizing agent such as hydrogen peroxide or sodium periodate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process may include steps such as chlorination, sulfonation, and oxidation, with careful control of reaction parameters to optimize the efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4,4-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide or sulfoxide.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, higher oxidation state compounds.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted thiochromanes depending on the nucleophile used.
Scientific Research Applications
6-chloro-4,4-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-4,4-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The chlorine atom and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-Ethynyl-4,4-dimethylthiochroman: Similar structure but with an ethynyl group instead of a chlorine atom.
6-Bromo-4,4-dimethylthiochroman: Contains a bromine atom instead of chlorine.
4,4-Dimethylthiochromane: Lacks the sulfone group and halogen substitution.
Uniqueness
6-chloro-4,4-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to the presence of both a chlorine atom and a sulfone group, which impart distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
6-chloro-4,4-dimethyl-2,3-dihydrothiochromene 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-11(2)5-6-15(13,14)10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYXIJCGCXHODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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